The primary source of 11-hydroxytetrahydrocannabinol is the metabolism of tetrahydrocannabinol, which occurs predominantly in the liver. The conversion is facilitated by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which hydroxylate tetrahydrocannabinol to form this metabolite . This transformation highlights the compound's role as a key intermediary in the pharmacokinetics of tetrahydrocannabinol.
The synthesis of 11-hydroxytetrahydrocannabinol can be achieved through several methods, primarily focusing on the hydroxylation of tetrahydrocannabinol. This process can occur enzymatically or through chemical means:
Industrial production typically involves extracting tetrahydrocannabinol from cannabis plants followed by enzymatic conversion to ensure high yield and purity. The enzymatic approach is preferred for maintaining the integrity of the compound for further applications.
The molecular formula for 11-hydroxytetrahydrocannabinol is , with a molar mass of approximately . The structure features a hydroxyl group (-OH) at the 11th carbon position, distinguishing it from its precursor, tetrahydrocannabinol.
11-Hydroxytetrahydrocannabinol undergoes several chemical reactions:
11-Hydroxytetrahydrocannabinol primarily exerts its effects through interaction with cannabinoid receptors in the body. It acts as a partial agonist at the cannabinoid receptor CB1, with a significantly higher binding affinity compared to tetrahydrocannabinol. This interaction modulates various signaling pathways associated with psychoactive and therapeutic effects:
11-Hydroxytetrahydrocannabinol is typically found as a colorless to pale yellow oil or solid depending on purity and formulation. Its solubility characteristics are influenced by the hydroxyl group, enhancing water solubility compared to tetrahydrocannabinol.
Relevant data indicate that this compound has a significant impact on pharmacokinetics when ingested orally versus inhaled, with higher concentrations observed following oral administration due to metabolic conversion rates in the liver .
11-Hydroxytetrahydrocannabinol has diverse applications across several scientific fields:
Research continues into its role as a biomarker for cannabis use and its implications within medical science, particularly regarding dosing accuracy and therapeutic monitoring .
11-Hydroxytetrahydrocannabinol (11-OH-THC) is the primary psychoactive metabolite of Δ9-tetrahydrocannabinol (Δ9-THC), the key intoxicating component of Cannabis sativa. This monohydroxylated compound, with the molecular formula C21H30O3 and a molar mass of 330.468 g/mol, is characterized by a hydroxyl group at the C11 position of the terpenoid ring [1] [9]. Unlike its parent compound, 11-OH-THC readily traverses the blood-brain barrier due to its enhanced polarity, contributing to its disproportionate pharmacological impact [3] [7]. As a pivotal intermediary in the hepatic biotransformation pathway of Δ9-THC, 11-OH-THC bridges the gap between initial cannabis exposure and the ultimate inactive metabolite, 11-nor-9-carboxy-THC (THC-COOH) [1] [5]. Its discovery in the 1970s fundamentally reshaped scientific understanding of cannabinoid pharmacokinetics and psychopharmacology, revealing that cannabis effects extend beyond Δ9-THC alone [10].
The formation and disposition of 11-OH-THC represent a critical phase in the metabolic fate of Δ9-THC. This transformation occurs primarily in the liver through cytochrome P450 (CYP)-mediated oxidation, predominantly via the CYP2C9 and CYP3A4 isoenzymes [1] [9]. This initial hydroxylation yields 11-OH-THC, which retains significant psychoactivity. Subsequent oxidation by dehydrogenase enzymes and further CYP2C9 activity converts it into the inactive carboxylic acid derivative, THC-COOH, which undergoes glucuronidation before fecal and urinary elimination [1] [5] [8].
Metabolic kinetics exhibit route-dependent variations:
Table 1: Comparative Pharmacokinetics of 11-OH-THC by Route of Administration
Parameter | Oral Administration | Inhalation/Smoking |
---|---|---|
Peak Plasma Time | 1.0–2.5 hours | 3–10 minutes post-THC |
11-OH-THC:THC Ratio | ≥1:1 | <1:1 initially |
Bioavailability | 6–20% (THC-derived) | 10–35% (THC-derived) |
Major Metabolic Site | Hepatic (first-pass) | Hepatic (post-absorption) |
Chronic cannabis use significantly alters metabolism, with studies showing persistent plasma 11-OH-THC concentrations (>1 μg/L) for over 24 hours following last use due to tissue redistribution and ongoing release from adipose stores [2] [9]. Glucuronidation further complicates detection, as enzymatic hydrolysis methods may underestimate conjugated concentrations due to incomplete cleavage [2] [8].
The isolation and characterization of 11-OH-THC emerged from intensified cannabinoid research during the 1960s–1970s. Key milestones include:
These discoveries coincided with the broader elucidation of the endocannabinoid system. The cloning of CB1 receptors in 1990 solidified the mechanistic framework for understanding 11-OH-THC’s actions [3]. Analytical advancements, particularly gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabled precise quantification of 11-OH-THC in biological matrices, transforming forensic and clinical toxicology [2] [9].
11-OH-THC exerts its effects primarily through partial agonism of the G-protein coupled cannabinoid receptors CB1 and CB2, with distinct pharmacological properties relative to Δ9-THC:
Table 2: Receptor Binding and Functional Activity of 11-OH-THC vs. Δ9-THC
Parameter | 11-OH-THC | Δ9-THC |
---|---|---|
CB1 Ki (nM) | 0.37 | 35 |
CB2 Ki (nM) | 36 | 36 |
cAMP Inhibition EC50 | 11 nM | 5.2 nM |
cAMP Emax | 28% | 70% |
β-Arrestin Recruitment | Similar efficacy | Similar efficacy |
Emerging research indicates potential allosteric modulation and interactions with non-CB1/CB2 targets. In vitro studies suggest activity at TRPV1 channels and the orphan receptor GPR55, though these interactions remain poorly characterized [3] [7]. Therapeutically, 11-OH-THC’s high anticonvulsant potency (exceeding both Δ9-THC and cannabidiol in early models) suggests unexplored clinical applications in epilepsy [6]. Furthermore, in vitro studies reveal 56% inhibition of SARS-CoV-2 3C-like protease activity at physiological concentrations, hinting at possible antiviral roles [1].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2